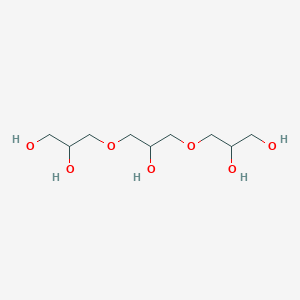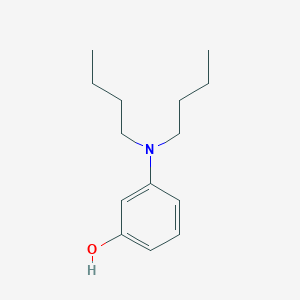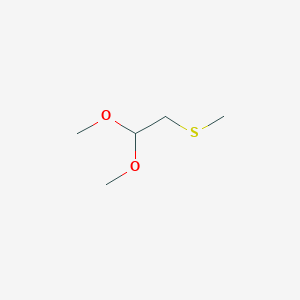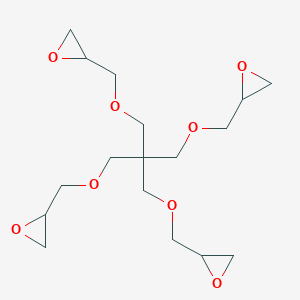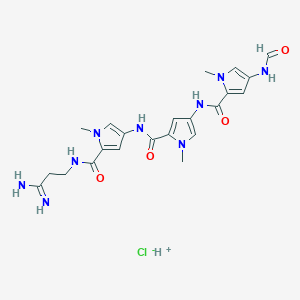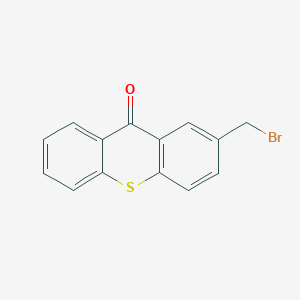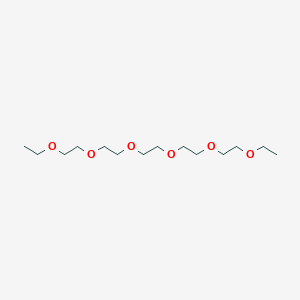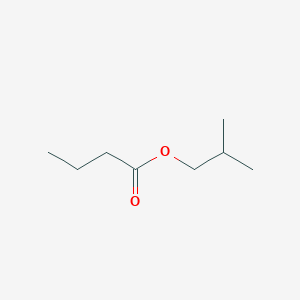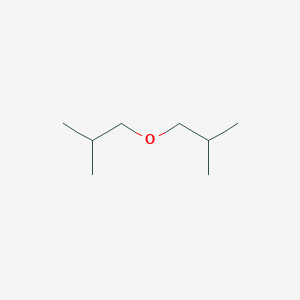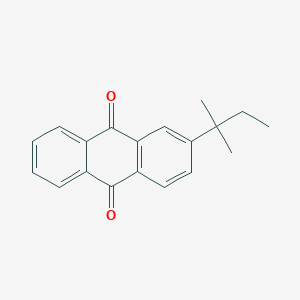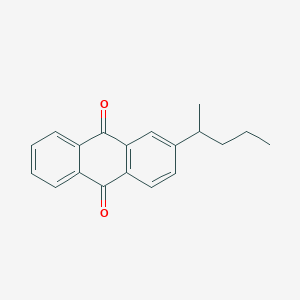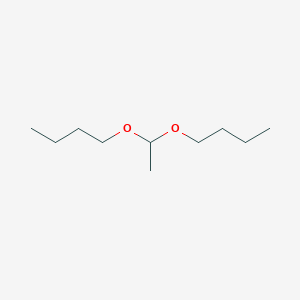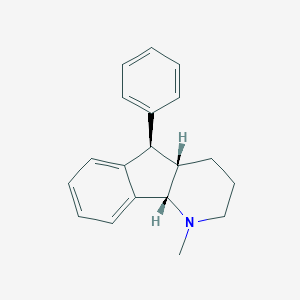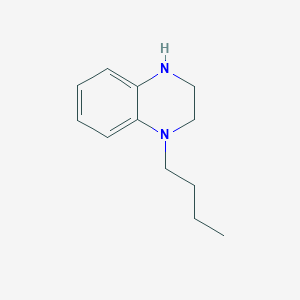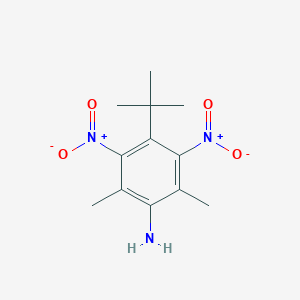
4-Tert-butyl-2,6-dimethyl-3,5-dinitroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Tert-butyl-2,6-dimethyl-3,5-dinitroaniline (TDI) is a yellow crystalline powder that is used in various fields, including agriculture, industry, and scientific research. TDI is a nitroaniline compound that has been widely studied for its unique properties, including its ability to inhibit photosynthesis in plants and its potential use as a herbicide.
Aplicaciones Científicas De Investigación
Environmental Impact and Biodegradation
4-Tert-butyl-2,6-dimethyl-3,5-dinitroaniline, a type of dinitroaniline herbicide, has been studied for its environmental persistence and biodegradation. A study by Ghatge et al. (2020) focused on a butralin-degrading soil bacterium, which could break down the herbicide into less harmful compounds. This research is significant for understanding the environmental impact of such chemicals and developing methods for their bioremediation (Ghatge et al., 2020).
Synthesis and Characterization of Complexes
In another application, Ababneh et al. (2021) explored the synthesis of Schiff bases derived from similar compounds. They studied the anticancerous and antiproliferative effects of copper, manganese, and zinc complexes with these ligands. This research contributes to the field of medicinal chemistry, particularly in the development of potential anticancer agents (Ababneh et al., 2021).
Steric Effects in Radical Reactions
The study of steric effects in the reactions of aryl radicals, including those with tert-butyl groups, was conducted by Combellas et al. (2009). This research is crucial for understanding the chemical behavior and reactivity of such compounds, particularly in surface interactions and electrografting processes (Combellas et al., 2009).
Development of Polyimides
Lu et al. (2014) synthesized poly(pyridine–imide)s with tert-butyl substituents, demonstrating the application in developing new polymeric materials. These materials showed good thermal stability and solubility, highlighting their potential in various industrial applications (Lu et al., 2014).
Base Synthesis and Organic Synthesis Applications
Balaban et al. (2004) conducted a study on the synthesis of a weak nucleophilic base, demonstrating its potential applications in organic syntheses. This research contributes to the field of organic chemistry, providing new methods and compounds for various chemical reactions (Balaban et al., 2004).
Propiedades
Número CAS |
107342-55-2 |
|---|---|
Nombre del producto |
4-Tert-butyl-2,6-dimethyl-3,5-dinitroaniline |
Fórmula molecular |
C12H17N3O4 |
Peso molecular |
267.28 g/mol |
Nombre IUPAC |
4-tert-butyl-2,6-dimethyl-3,5-dinitroaniline |
InChI |
InChI=1S/C12H17N3O4/c1-6-9(13)7(2)11(15(18)19)8(12(3,4)5)10(6)14(16)17/h13H2,1-5H3 |
Clave InChI |
PWFQZSWKBRPKJI-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)N |
SMILES canónico |
CC1=C(C(=C(C(=C1[N+](=O)[O-])C(C)(C)C)[N+](=O)[O-])C)N |
Otros números CAS |
107342-55-2 |
Sinónimos |
4-AMINO-1-TERT-BUTYL-3,5-DIMETHYL-2,6-DINITROBENZENE |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



